Diethyl 3,4-pyrroledicarboxylate

CAS No.: 41969-71-5

Cat. No.: VC3771455

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41969-71-5 |

|---|---|

| Molecular Formula | C10H13NO4 |

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | diethyl 1H-pyrrole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 |

| Standard InChI Key | QKXBVVVYILIRDO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC=C1C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1=CNC=C1C(=O)OCC |

Introduction

Chemical Identity and Structure

Basic Identification

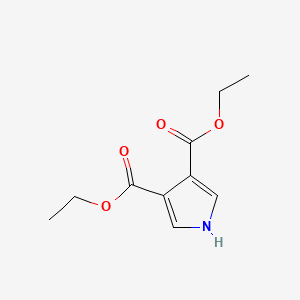

Diethyl 3,4-pyrroledicarboxylate is identified by the CAS registry number 41969-71-5 and possesses the molecular formula C₁₀H₁₃NO₄. This compound has a molecular weight of 211.21 g/mol and is characterized by the presence of a pyrrole ring with two ethyl carboxylate groups positioned at the 3 and 4 positions. The systematic IUPAC name for this compound is diethyl 1H-pyrrole-3,4-dicarboxylate .

Structural Characteristics

The molecular structure features a five-membered pyrrole ring containing one nitrogen atom, with two ester groups (-COOC₂H₅) attached at adjacent positions. The compound can be represented by the following identifiers:

The spectroscopic properties of diethyl 3,4-pyrroledicarboxylate can be predicted based on its structure, including its collision cross section measurements for various adducts, as shown in Table 1.

Table 1: Predicted Collision Cross Section Data for Diethyl 3,4-Pyrroledicarboxylate

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.09174 | 147.1 |

| [M+Na]⁺ | 234.07368 | 155.8 |

| [M+NH₄]⁺ | 229.11828 | 152.4 |

| [M+K]⁺ | 250.04762 | 154.1 |

| [M-H]⁻ | 210.07718 | 145.1 |

| [M+Na-2H]⁻ | 232.05913 | 149.4 |

| [M]⁺ | 211.08391 | 147.2 |

| [M]⁻ | 211.08501 | 147.2 |

Synthesis and Preparation Methods

Synthetic Routes

The preparation of diethyl 3,4-pyrroledicarboxylate can be achieved through various synthetic pathways. One established method involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate. This approach represents a selective deprotection strategy that maintains the ester functionalities while removing the benzoyl protecting group from the nitrogen atom.

Chemical Reactivity

Hydrolysis Reactions

Diethyl 3,4-pyrroledicarboxylate undergoes hydrolysis under basic conditions to yield 3,4-pyrroledicarboxylic acid. This reaction represents a common transformation for ester functionalities and provides access to the corresponding dicarboxylic acid, which can serve as an intermediate for further chemical modifications.

Reduction Reactions

The reduction behavior of diethyl 3,4-pyrroledicarboxylate presents interesting synthetic challenges. Unlike its 2,5- and 2,4-substituted counterparts, the 3,4-isomer shows decreased selectivity during mono-reduction attempts . This finding suggests that the relative positioning of the carboxylate groups in relation to the pyrrole nitrogen influences the coordination of reducing agents and subsequent reaction pathways.

When subjected to reduction conditions, such as treatment with diisobutylaluminum hydride (DIBAH), diethyl 3,4-pyrroledicarboxylate produces a mixture of products rather than selectively yielding a mono-alcohol product . This reduced selectivity may be attributed to the similar electronic environments of both carboxylate groups due to their adjacent positions on the pyrrole ring.

Other Transformations

Beyond hydrolysis and reduction, diethyl 3,4-pyrroledicarboxylate can potentially undergo various other reactions, including:

-

Oxidation reactions to produce oxidized derivatives

-

Substitution reactions at the pyrrole ring

-

Transformations involving the ester functionalities

-

Elaboration into more complex heterocyclic systems

These reactions expand the utility of diethyl 3,4-pyrroledicarboxylate as a versatile synthetic intermediate in organic chemistry.

Applications in Scientific Research

Synthetic Building Block

Diethyl 3,4-pyrroledicarboxylate serves as an important precursor in the synthesis of trisubstituted pyrroles. This application capitalizes on the compound's functionalized structure, which allows for further modification to generate more complex pyrrole derivatives. The presence of two ester groups provides reactive handles for introducing additional substituents or for transforming the ester functionalities into other groups.

Material Science Applications

In material science, diethyl 3,4-pyrroledicarboxylate has found application in the preparation of pyrrole copolymer soft actuators. These materials exhibit reduced electrochemical creep and actuating strain, properties that make them valuable for various technological applications. The incorporation of diethyl 3,4-pyrroledicarboxylate into these polymer systems contributes to their unique physical and electrochemical properties.

Comparative Analysis with Related Compounds

Structural Analogs

Diethyl 3,4-pyrroledicarboxylate belongs to a family of pyrrole dicarboxylates that differ in the position of the carboxylate groups on the pyrrole ring. Common structural analogs include:

-

Diethyl pyrrole-2,5-dicarboxylate

-

Diethyl pyrrole-2,4-dicarboxylate

-

Diethyl pyrrole-2,3-dicarboxylate

Each positional isomer exhibits distinct reactivity patterns and synthetic utility. For example, while diethyl pyrrole-2,5-dicarboxylate undergoes selective mono-reduction with DIBAH, diethyl 3,4-pyrroledicarboxylate shows lower selectivity under the same conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume